N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine
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Overview
Description
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the third position of the naphthalene ring, a carbothioyl group at the first position, and a glycine moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine typically involves multiple steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.
Carbothioylation: The 3-bromonaphthalene is then subjected to a reaction with carbon disulfide and a base, such as sodium hydroxide, to introduce the carbothioyl group at the first position.
Glycine Attachment: Finally, the carbothioylated product is reacted with N-methylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbothioyl group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Coupling Reactions: The glycine moiety can participate in peptide coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-(3-aminonaphthalene-1-carbothioyl)-N-methylglycine or N-(3-thionaphthalene-1-carbothioyl)-N-methylglycine.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine involves interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloronaphthalene-1-carbothioyl)-N-methylglycine: Similar structure but with a chlorine atom instead of bromine.
N-(3-Bromonaphthalene-1-carbothioyl)-N-ethylglycine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
88061-49-8 |
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Molecular Formula |
C14H12BrNO2S |
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-[(3-bromonaphthalene-1-carbothioyl)-methylamino]acetic acid |
InChI |
InChI=1S/C14H12BrNO2S/c1-16(8-13(17)18)14(19)12-7-10(15)6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3,(H,17,18) |
InChI Key |
SPBPBUPMDYBFKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=S)C1=CC(=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
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